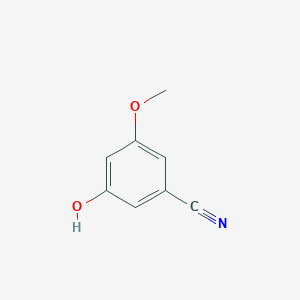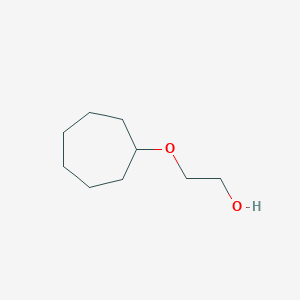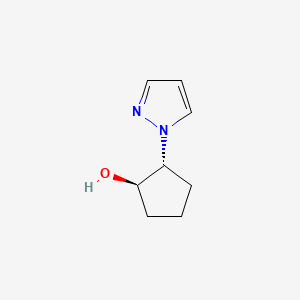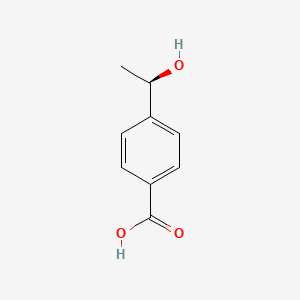
3-(4-Methyltetrahydropyran-4-yl)acrylic acid
Übersicht
Beschreibung
3-(4-Methyltetrahydropyran-4-yl)acrylic acid, also known as MTHPA, is an important organic compound with a wide range of applications in various fields. It is a colorless to yellowish liquid that is soluble in water and has a characteristic odor. MTHPA is a derivative of tetrahydrofuran and is widely used as a curing agent for epoxy resins.
Wirkmechanismus
The mechanism of action of 3-(4-Methyltetrahydropyran-4-yl)acrylic acid is related to its ability to crosslink with epoxy resins. When this compound is added to an epoxy resin, it reacts with the resin to form a three-dimensional network of crosslinked polymers. This crosslinking reaction results in a material that is stronger, more durable, and more resistant to heat and chemicals.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is considered to be relatively safe and non-toxic. This compound is not classified as a carcinogen, mutagen, or reproductive toxin.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Methyltetrahydropyran-4-yl)acrylic acid has several advantages for use in lab experiments. It is a relatively inexpensive and easy-to-use curing agent for epoxy resins. It is also stable and has a long shelf life. However, this compound has some limitations. It has a relatively low curing speed and may require a longer curing time than other curing agents. This compound may also have a slight yellowing effect on the final product.
Zukünftige Richtungen
There are several future directions for the study of 3-(4-Methyltetrahydropyran-4-yl)acrylic acid. One area of research could be the development of new and improved methods for the synthesis of this compound. Another area of research could be the investigation of the effects of this compound on the mechanical and thermal properties of different types of epoxy resins. Additionally, the use of this compound as a crosslinking agent for other types of polymers could be explored. Finally, the toxicity and environmental impact of this compound could be further studied to ensure its safe use in various applications.
Wissenschaftliche Forschungsanwendungen
3-(4-Methyltetrahydropyran-4-yl)acrylic acid has been extensively studied for its various applications in the scientific research field. It is commonly used as a curing agent for epoxy resins and has been found to improve the mechanical properties and thermal stability of the resulting materials. This compound has also been used as a crosslinking agent for polyurethane and polyester resins.
Eigenschaften
IUPAC Name |
(E)-3-(4-methyloxan-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-9(3-2-8(10)11)4-6-12-7-5-9/h2-3H,4-7H2,1H3,(H,10,11)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIOWCXWEADEPM-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOCC1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCOCC1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopentan-1-one](/img/structure/B3377041.png)






![1-(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B3377086.png)